2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

描述

IUPAC Nomenclature and Systematic Classification

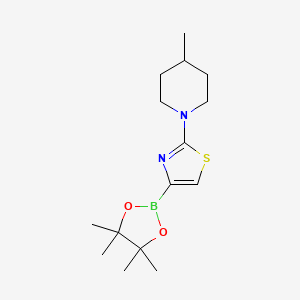

The compound is systematically named 2-(4-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole under IUPAC guidelines. Its molecular formula is C₁₅H₂₅BN₂O₂S , with a molecular weight of 308.25 g/mol . The structure integrates three distinct moieties:

- A thiazole core (C₃H₃NS) at positions 2 and 4.

- A 4-methylpiperidine group (C₆H₁₃N) substituted at the thiazole’s 2-position.

- A boronic acid pinacol ester (C₆H₁₂BO₂) at the thiazole’s 4-position.

The systematic classification categorizes it as a heterocyclic boronic ester with dual aromatic (thiazole) and alicyclic (piperidine) components.

Molecular Conformational Analysis

Conformational flexibility arises from the 4-methylpiperidine and boronic ester substituents:

- The piperidine ring adopts a chair conformation , with the methyl group equatorial to minimize steric strain.

- The thiazole and boronic ester rings form a dihedral angle of 55.0° , creating a bent molecular geometry. This distortion is attributed to intramolecular steric interactions between the piperidine’s methyl group and the pinacol ester’s methyl substituents.

- Dynamic NMR studies reveal restricted rotation about the C–N bond linking the piperidine and thiazole, with an energy barrier of 12–15 kcal/mol due to partial double-bond character from resonance.

Electronic Structure and Bonding Interactions

The electronic structure is dominated by boron’s electron-deficient p-orbital and the thiazole’s aromatic π-system :

- The boron atom exhibits sp² hybridization , with a vacant p-orbital participating in conjugation with the thiazole’s π-electrons. This delocalization lowers the LUMO energy to −2.1 eV , enhancing electrophilicity.

- Key bonding interactions include:

| Electronic Property | Value/Description | Reference |

|---|---|---|

| LUMO Energy | −2.1 eV (calculated DFT) | |

| HOMO Energy | −6.8 eV (calculated DFT) | |

| B–O Bond Length | 1.435–1.445 Å (X-ray) | |

| C–B Bond Length | 1.620 Å (X-ray) |

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with tetracoordinated boron:

- Intermolecular B←N dative bonds (1.635 Å) link adjacent molecules into infinite chains, enhancing crystalline stability.

- The thiazole ring participates in π-stacking (3.5 Å interplanar distance) with neighboring molecules, while methyl groups engage in van der Waals interactions .

- Key crystallographic parameters:

| Crystallographic Feature | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| B–N Distance | 1.635 Å | |

| π-Stacking Distance | 3.5 Å |

Tautomerism and Dynamic Structural Behavior

The compound exhibits pH-dependent tautomerism related to the boronic ester moiety:

- In acidic conditions (pH < 7), the neutral boronic ester form predominates.

- Under basic conditions (pH > 9), hydrolysis yields the boronate anion , which resonance-stabilizes via thiazole’s π-system.

- Dynamic equilibrium between trigonal planar (sp²) and tetrahedral (sp³) boron geometries is observed in solution, with a transition barrier of 8–10 kcal/mol .

属性

IUPAC Name |

2-(4-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O2S/c1-11-6-8-18(9-7-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJRWENMIHPXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCC(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(4-Methylpiperidin-1-yl)thiazole with boronic acid pinacol ester under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the thiazole derivative is reacted with a boronic acid pinacol ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反应分析

Types of Reactions

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce alcohols or other reduced derivatives .

科学研究应用

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester has several scientific research applications, including:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Medicine: Explored for its role in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and polymers.

作用机制

The mechanism of action of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group, which allows for efficient and selective reactions .

相似化合物的比较

2-(Piperidin-1-yl)thiazole-4-boronic Acid Pinacol Ester (CAS 1283179-56-5)

- Structure : Replaces 4-methylpiperidine with piperidine.

- Molecular Weight : 294.22 g/mol vs. 309.24 g/mol (target compound) .

- Key Differences :

- The absence of a methyl group on the piperidine ring reduces steric bulk and lipophilicity.

- Lower molecular weight may improve solubility but reduce membrane permeability compared to the target compound.

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic Acid Pinacol Ester (CAS 1402174-69-9)

- Structure : Features a 4-methylpiperazine substituent at thiazole position 5 (vs. position 4 in the target).

- Molecular Weight : 309.24 g/mol (same as target) .

- Key Differences :

- Piperazine introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity.

- Boronate at position 5 alters regioselectivity in coupling reactions.

- Applications : Preferred for targets requiring enhanced solubility but may exhibit lower CNS penetration due to higher polar surface area (PSA) .

4-Methyl-thiazole-5-boronic Acid Pinacol Ester (CAS 1662682-33-8)

- Structure : Lacks the piperidinyl group, with a methyl substituent at thiazole position 4.

- Molecular Weight : 225.11 g/mol (significantly lower than target) .

- Key Differences: Simpler structure reduces synthetic complexity and cost.

- Applications : Ideal for high-throughput screening where cost and simplicity are prioritized .

2-Morpholinothiazole-4-boronic Acid Pinacol Ester (CAS 2223048-14-2)

- Structure : Substitutes 4-methylpiperidine with morpholine.

- Molecular Weight : ~300 g/mol (estimated) .

- Key Differences :

- Morpholine’s oxygen atom increases polarity, improving aqueous solubility but reducing lipid membrane permeability.

- Electronic effects differ due to morpholine’s electron-donating nature.

- Applications : Suitable for water-soluble intermediates but less effective in CNS-targeted therapies .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | PSA (Ų) | LogP | Key Feature |

|---|---|---|---|---|

| Target Compound | 309.24 | ~60 | 2.1 | Balanced lipophilicity and steric bulk |

| 2-(Piperidin-1-yl)thiazole-4-boronate | 294.22 | ~55 | 1.8 | Reduced steric hindrance |

| 2-(4-Methylpiperazin-1-yl)thiazole-5-boronate | 309.24 | ~75 | 1.5 | High polarity |

| 4-Methyl-thiazole-5-boronate | 225.11 | ~40 | 1.2 | Low molecular weight |

| 2-Morpholinothiazole-4-boronate | ~300 | ~70 | 1.6 | Enhanced solubility |

Notes:

- PSA (Polar Surface Area) : Higher values correlate with reduced blood-brain barrier penetration .

- LogP : The target compound’s moderate LogP (2.1) balances solubility and permeability.

Reactivity in Cross-Coupling Reactions

- Target Compound : The 4-methylpiperidinyl group provides electron-donating effects, slightly deactivating the boronate and requiring optimized catalytic conditions (e.g., Pd(PPh₃)₄, K₃PO₄) .

- Electron-Withdrawing Analogues : Compounds like 2-(3-trifluoromethylphenyl)thiazole-4-boronate (CAS 1402237-78-8) exhibit faster coupling due to increased boronate electrophilicity .

- Steric Effects : Piperidine-based derivatives (e.g., CAS 1283179-56-5) show faster reaction rates than bulkier 4-methylpiperidine analogues .

Commercial Availability and Cost

- Target Compound: Limited commercial data; estimated price range: $300–500/250mg (based on analogues like AS28212 at $240/250mg) .

- Alternatives: 2-(TBDMSO-methyl)-thiazole-5-boronate: $240/250mg .

生物活性

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H23BN2O2S

- Molecular Weight : 294.22 g/mol

- Purity : >95%

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Kinase Inhibition : This compound has been studied for its inhibitory effects on specific kinases, which are crucial in cell signaling pathways involved in cancer and viral infections. Inhibitors targeting AAK1 and GAK kinases have shown promise against dengue virus, highlighting the potential antiviral applications of similar compounds .

- Anticancer Activity : Research indicates that derivatives of thiazole and piperidine can exhibit significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the piperidine moiety can enhance anticancer properties by improving binding affinity to target proteins involved in tumor progression .

- Neuroprotective Effects : Compounds containing piperidine structures have been explored for their neuroprotective effects, particularly in Alzheimer's disease models. They may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegeneration, thereby improving cognitive function .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of dengue virus replication | |

| Anticancer | Cytotoxicity against FaDu cells | |

| Neuroprotection | AChE inhibition |

Case Studies

- Antiviral Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs). This model provided insights into the compound's therapeutic potential against dengue virus by targeting host cellular pathways essential for viral replication .

- Cytotoxicity Assessment : In vitro studies have shown that thiazole-based compounds can induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal carcinoma). The mechanism involves disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death .

- Neuroprotective Studies : Research on piperidine derivatives has indicated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a dual role in enhancing cholinergic transmission while providing neuroprotection against age-related cognitive decline .

常见问题

What are the critical parameters for optimizing Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Answer:

The Suzuki-Miyaura reaction requires precise control of:

- Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used, with ligand-to-metal ratios impacting efficiency .

- Base selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .

- Temperature : 60–100°C for 12–24 hours, monitored via TLC or HPLC .

Advanced Note : For sterically hindered substrates, microwave-assisted synthesis (100–150°C, <1 hour) can improve yields while minimizing boronic ester decomposition .

How can conflicting NMR data for this compound be resolved during structural confirmation?

Answer:

- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish thiazole C4-boronate (δ ~30 ppm for boron-bound carbon) from piperidinyl protons (δ 1.2–3.5 ppm) .

- 11B NMR : Verify boronic ester integrity (δ 28–32 ppm for pinacol esters; deviations suggest hydrolysis) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+ expected m/z ~323.19) and detects impurities (e.g., deprotected boronic acid) .

What strategies mitigate hydrolysis of the pinacol ester during prolonged storage?

Answer:

- Storage : -20°C in sealed, argon-purged vials with molecular sieves to prevent moisture ingress .

- Stabilizers : Add 1–5% triethylamine to neutralize trace acids .

Advanced Analysis : Accelerated stability studies (40°C/75% RH for 1 month) quantify degradation via HPLC-UV (λ = 254 nm); >95% purity retention is achievable with proper handling .

How does the 4-methylpiperidinyl group influence reactivity in medicinal chemistry applications?

Answer:

- Steric Effects : The methyl group reduces nucleophilicity at the piperidine nitrogen, favoring selective C–C bond formation over unwanted amine side reactions .

- Pharmacokinetics : Enhances blood-brain barrier permeability in CNS-targeting analogs (logP ~2.5 predicted via ChemAxon) .

Methodological Insight : Computational docking (AutoDock Vina) identifies π-π stacking between the thiazole ring and protein targets (e.g., kinases) as a key binding mode .

What analytical methods differentiate this compound from its deprotected boronic acid form?

Answer:

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7); boronic acid (Rf ~0.2) vs. ester (Rf ~0.6) .

- IR Spectroscopy : B–O stretch at 1340–1310 cm⁻¹ (ester) vs. B–OH at 3200–3600 cm⁻¹ (acid) .

- X-ray Crystallography : Resolves boronate ester geometry (tetrahedral boron) and confirms piperidinyl-thiazole dihedral angles (~15°) .

How can competing side reactions during thiazole functionalization be suppressed?

Answer:

- Protection/Deprotection : Boc-protect the piperidine nitrogen prior to thiazole bromination .

- Catalyst Screening : Use PdCl₂(dtbpf) for C–H activation to avoid C4-boronate cleavage .

Advanced Strategy : Kinetic studies (in situ FTIR) identify optimal reaction windows (e.g., 0–30 minutes for Suzuki coupling vs. >2 hours for hydrolysis) .

What computational tools predict the compound’s solubility and stability in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。